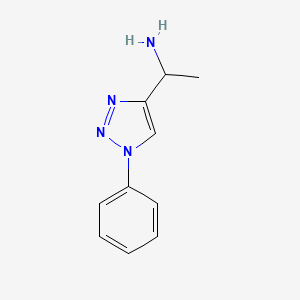

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(1-phenyltriazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLMWNCAOOBOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=N1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Phenyl Azide

Phenyl azide, a critical precursor for CuAAC, is synthesized via diazotization of aniline. In a representative procedure, aniline is treated with sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0–5°C, followed by reaction with sodium azide (NaN₃) to yield phenyl azide. This method, adapted from the synthesis of 1-azido-4-bromobenzene, achieves quantitative yields under controlled conditions, ensuring minimal side reactions.

Preparation of Boc-Protected Propargyl Amine

Propargyl amine derivatives, while inherently unstable, are stabilized via tert-butoxycarbonyl (Boc) protection. Propargyl bromide reacts with Boc-protected ammonia in the presence of a base, such as triethylamine, to afford N-Boc-propargyl amine. This intermediate is critical for introducing the ethanamine moiety during cycloaddition.

Cycloaddition and Deprotection

The CuAAC reaction between phenyl azide and N-Boc-propargyl amine is conducted using copper iodide (CuI, 2.0 equiv) and triethylamine (Et₃N, 3.0 equiv) in acetonitrile at room temperature. The reaction proceeds via 1,3-dipolar cycloaddition, forming the 1,4-disubstituted triazole core with a Boc-protected amine. Subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane yields the target amine (Scheme 1).

Scheme 1. CuAAC Synthesis of 1-(1-Phenyl-1H-1,2,3-Triazol-4-yl)Ethan-1-Amine

- Phenyl azide + N-Boc-propargyl amine → Boc-protected triazole (CuI, Et₃N, MeCN, rt, 76–82%).

- Deprotection with TFA → Target amine (90–95% yield).

Nitrile Reduction Pathway

Click Reaction with Propargyl Nitrile

An alternative route employs propargyl nitrile (HC≡C-CH₂-CN) in the CuAAC reaction. Under standard conditions (CuI, Et₃N, MeCN), phenyl azide reacts with propargyl nitrile to form 1-(1-phenyl-1H-1,2,3-triazol-4-yl)acetonitrile. This intermediate is isolated via flash chromatography (hexane/EtOAc, 9:1) in 70–75% yield.

Catalytic Hydrogenation of Nitrile

The nitrile group is reduced to a primary amine using hydrogen gas (H₂, 50 psi) over a Raney nickel catalyst in methanol at 60°C. This step proceeds quantitatively, yielding the target compound without requiring intermediate purification.

Table 1. Comparative Yields for Nitrile Reduction

| Step | Conditions | Yield (%) |

|---|---|---|

| CuAAC with propargyl nitrile | CuI, Et₃N, MeCN, rt | 75 |

| Nitrile reduction | H₂, Raney Ni, MeOH, 60°C | 98 |

Post-Functionalization of Triazole Intermediates

Halogenation of Triazole Core

Bromination at the 4-position of 1-phenyl-1H-1,2,3-triazole is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride under UV light. The resulting 4-bromo-1-phenyl-1H-1,2,3-triazole serves as a versatile intermediate for further functionalization.

Nucleophilic Amination

The bromo intermediate undergoes nucleophilic substitution with aqueous ammonia (NH₃) in a sealed tube at 120°C for 24 hours. This method, while effective, requires rigorous exclusion of moisture and yields the target amine in 65–70% yield after purification.

Scheme 2. Post-Functionalization Route

- Bromination: 1-phenyltriazole + NBS → 4-bromo-1-phenyltriazole (72%).

- Amination: 4-bromo-1-phenyltriazole + NH₃ → Target amine (70%).

Comparative Analysis of Synthetic Routes

Table 2. Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| CuAAC with Boc protection | High yields (90–95%), mild conditions | Requires Boc deprotection |

| Nitrile reduction | Straightforward, high purity | Handling toxic nitriles |

| Post-functionalization | Uses stable intermediates | Lower yields (65–70%) |

The CuAAC route is favored for scalability and efficiency, whereas post-functionalization offers flexibility for derivative synthesis. Nitrile reduction is optimal for laboratories equipped for hydrogenation.

Spectroscopic Characterization

All synthetic routes are validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For example:

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products Formed:

Oxidation: N-oxides of the triazole ring.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

Industry: Utilized in the development of dyes, photographic materials, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Derivatives

Key Findings and Mechanistic Insights

Anti-HIV-1 Activity : Derivatives like 4-(phenyl)-N,N-bis((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazol-2-amine exhibit potent inhibition of HIV-1 reverse transcriptase (RT) (up to 92% at 100 μg/ml) by occupying the hydrophobic binding pocket via interactions with residues Tyr181, Phe227, and Pro225 . Comparatively, the simpler ethanamine derivative lacks this bis-triazolylthiazole extension, reducing its anti-HIV-1 efficacy.

Enzyme Selectivity: The 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives demonstrate superior binding to steroid sulfatase (STS) compared to estrone sulfate (E1S), with lower binding free energies (-9.2 to -10.1 kcal/mol vs. -8.6 kcal/mol for E1S), suggesting enhanced substrate recognition .

Antimicrobial Activity : Chromone-linked triazoles (e.g., 2-(4-fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one ) exhibit broad-spectrum antimicrobial effects, likely due to the electron-withdrawing fluorine atom enhancing membrane penetration . The ethanamine derivative’s simpler structure may limit such interactions.

Stereochemical Influence : The (1S)-enantiomer of this compound shows enhanced binding to the HRP-2 PWWP domain compared to its racemic form, highlighting the importance of chirality in fragment-based drug design .

Synthetic Flexibility : Click chemistry enables rapid diversification. For example, replacing the phenyl group with a 4-methylphenyl (as in {[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine ) alters hydrophobicity and steric bulk, impacting solubility and target engagement .

Limitations and Challenges

- Solubility : Bulky substituents (e.g., bis-triazolylthiazole derivatives) may reduce aqueous solubility, limiting bioavailability .

- Selectivity: While 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives bind STS effectively, off-target interactions with related enzymes (e.g., 17β-HSD1) remain a concern .

Biological Activity

1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 224.69 g/mol. The compound features a triazole ring that is known for its diverse biological activities.

Research indicates that compounds containing triazole moieties exhibit various pharmacological effects, including:

- Antimicrobial Activity : Triazoles are known to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.

- Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as DprE1 (Decaprenylphosphoribose epimerase), which is crucial in the biosynthesis of mycobacterial cell walls. Inhibitors of DprE1 are being explored as potential treatments for tuberculosis .

Antimicrobial Activity

A study evaluating various triazole derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against Mycobacterium tuberculosis with IC50 values indicating effective inhibition. For instance, derivatives similar to this compound were shown to have promising results in vitro .

Enzyme Inhibition Studies

A detailed investigation into the interaction of triazole compounds with DprE1 revealed that specific derivatives could effectively bind and inhibit the enzyme. The following table summarizes some key findings on enzyme inhibition:

| Compound Name | IC50 (μM) | Mechanism |

|---|---|---|

| BOK-2 | 2.2 ± 0.1 | DprE1 Inhibition |

| BOK-3 | 3.0 ± 0.6 | DprE1 Inhibition |

| TCA-1 | 3.0 ± 0.2 | DprE1 Inhibition |

These results indicate that modifications on the triazole scaffold can significantly enhance biological activity .

Case Study 1: Antitubercular Activity

In a recent study focusing on the design and synthesis of new triazole-benzoxazole hybrids, researchers found that specific derivatives demonstrated substantial antitubercular activity through DprE1 inhibition. This highlights the potential for developing new therapeutic agents against tuberculosis based on the triazole structure .

Case Study 2: Anticancer Research

Another study explored the anticancer properties of triazole derivatives where it was found that certain compounds could induce apoptosis in various cancer cell lines. The mechanism was attributed to the activation of caspases and modulation of apoptotic pathways .

Q & A

Q. What are the standard synthetic methodologies for 1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-amine?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" approach. Terminal alkynes react with azides to form 1,4-disubstituted triazoles. For example, a primary amine-functionalized alkyne can react with phenyl azide derivatives under Cu(I) catalysis, followed by purification via column chromatography. This method ensures high yield and regioselectivity .

Q. How is the compound characterized structurally and chemically?

Key characterization techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm proton environments and connectivity.

- LCMS for molecular weight verification and purity assessment (e.g., ESIMS m/z 404.1 for related triazole derivatives) .

- X-ray crystallography using programs like SHELXL for absolute configuration determination. Refinement parameters (e.g., R1 < 0.05) ensure structural accuracy .

Q. What role does X-ray crystallography play in studying this compound?

SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for resolving anisotropic displacement parameters and hydrogen bonding networks. Data collection involves high-resolution diffraction (e.g., Mo-Kα radiation), followed by refinement against intensity data. Challenges include modeling disorder in flexible substituents .

Advanced Research Questions

Q. How do crystallographic refinement challenges impact structural analysis of triazole derivatives?

SHELXL refinement requires careful handling of disordered moieties (e.g., phenyl rings) and hydrogen-bonding interactions. For example, high thermal motion in the ethanamine chain may necessitate constraints. Advanced features like TWIN and BASF commands in SHELXL can address twinning or pseudo-symmetry .

Q. Can this compound act as a ligand in coordination chemistry?

Yes, the amine and triazole groups facilitate metal coordination. For instance, reaction with bromorhenium carbonyl yields a Re(I) complex (e.g., [Re(CO)₃Br(L)]), confirmed by UV-Vis (λ = 432 nm) and X-ray analysis. The triazole nitrogen participates in π-backbonding, stabilizing the complex .

Q. What structure-activity relationships (SAR) are observed in antimicrobial studies?

Substitutions on the phenyl ring (e.g., electron-withdrawing groups like fluorine) enhance antimicrobial potency. Docking studies reveal that the triazole interacts with bacterial enzyme active sites (e.g., dihydrofolate reductase), while the ethanamine chain improves membrane permeability .

Q. How do computational docking studies guide the design of triazole-based inhibitors?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like β-lactamases. The triazole’s planar structure fits into hydrophobic pockets, while the amine forms hydrogen bonds. Free energy calculations (MM-GBSA) validate docking poses .

Q. What strategies improve stability under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.